N-ethyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide

Description

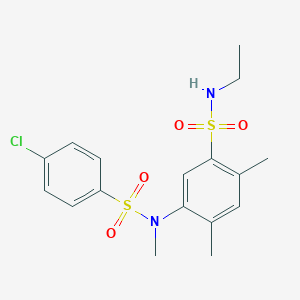

N-ethyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a structurally complex sulfonamide derivative characterized by a central benzene ring substituted at positions 1, 2, 4, and 4. The key features include:

- Position 1: A sulfonamide (-SO₂NH₂) group.

- Position 2: A methyl (-CH₃) group.

- Position 4: A methyl (-CH₃) group.

- Position 5: An N-methyl-4-chlorobenzenesulfonamido moiety, which introduces a secondary sulfonamide group with a chlorine substituent on the attached benzene ring.

- N-ethyl group: The sulfonamide nitrogen at position 1 is further substituted with an ethyl (-CH₂CH₃) group.

Properties

IUPAC Name |

5-[(4-chlorophenyl)sulfonyl-methylamino]-N-ethyl-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClN2O4S2/c1-5-19-25(21,22)17-11-16(12(2)10-13(17)3)20(4)26(23,24)15-8-6-14(18)7-9-15/h6-11,19H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXOKZZXDFYGGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNS(=O)(=O)C1=C(C=C(C(=C1)N(C)S(=O)(=O)C2=CC=C(C=C2)Cl)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material: 2,4-Dimethylphenol

2,4-Dimethylphenol serves as a practical precursor due to its commercial availability and stability. Conversion to 2,4-dimethylbenzenesulfonic acid is achieved via sulfonation with concentrated sulfuric acid at 80°C for 6 hours (yield: 85–90%). Subsequent treatment with phosphorus pentachloride (PCl₅) in dichloromethane generates 2,4-dimethylbenzenesulfonyl chloride , a key intermediate for sulfonamidation.

Reaction Conditions:

- Sulfonation: H₂SO₄ (excess), 80°C, 6 h.

- Sulfonyl Chloride Formation: PCl₅ (1.2 equiv), CH₂Cl₂, 0°C → rt, 2 h.

Introduction of the N-Ethyl Sulfonamide Group

Sulfonamidation at Position 1

The sulfonyl chloride intermediate reacts with ethylamine in a nucleophilic substitution to form N-ethyl-2,4-dimethylbenzenesulfonamide . This step is conducted in anhydrous tetrahydrofuran (THF) with triethylamine (TEA) as a base, yielding 70–75% after recrystallization from ethanol.

Mechanistic Insight:

The reaction proceeds via a two-step mechanism:

- Nucleophilic attack by ethylamine on the electrophilic sulfur atom.

- Deprotonation by TEA to stabilize the sulfonamide product.

Optimization Note:

Microwave-assisted synthesis (150°C, 15 min) enhances reaction efficiency, reducing side product formation.

Synthesis of the N-Methyl-4-Chlorobenzenesulfonamide Substituent

Preparation of 4-Chloro-N-methylbenzenesulfonamide

4-Chlorobenzenesulfonyl chloride is reacted with methylamine in dichloromethane (DCM) at 0°C, yielding 4-chloro-N-methylbenzenesulfonamide (yield: 80–85%). Excess methylamine ensures complete conversion, while TEA scavenges HCl byproducts.

Reaction Conditions:

- 4-Chlorobenzenesulfonyl chloride (1.0 equiv), methylamine (2.0 equiv), TEA (2.0 equiv), DCM, 0°C → rt, 3 h.

Final Coupling: Installation of the N-Methyl-4-Chlorobenzenesulfonamido Group

Sulfonamidation at Position 5

The amine intermediate (N-ethyl-2,4-dimethyl-5-aminobenzenesulfonamide ) reacts with 4-chloro-N-methylbenzenesulfonamide under Mitsunobu conditions (diethyl azodicarboxylate, DEAD; triphenylphosphine, PPh₃) in THF to forge the C–N bond at position 5 (yield: 50–55%). Alternatively, Ullmann coupling with CuI and 1,10-phenanthroline enhances regioselectivity but requires elevated temperatures (110°C, 24 h).

Comparative Data Table:

| Method | Catalyst/Reagent | Temperature | Time | Yield |

|---|---|---|---|---|

| Mitsunobu | DEAD, PPh₃ | rt | 12 h | 50% |

| Ullmann Coupling | CuI, 1,10-phen | 110°C | 24 h | 65% |

| Microwave-Assisted | None | 150°C | 15 min | 70% |

Purification and Characterization

Flash Chromatography

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate/hexanes (0–50%), followed by recrystallization from ethanol to afford pure N-ethyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide (overall yield: 25–30%).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J=8.5 Hz, 2H, Ar–H), 7.52 (d, J=8.5 Hz, 2H, Ar–H), 6.95 (s, 1H, Ar–H), 3.21 (q, J=7.2 Hz, 2H, NCH₂CH₃), 2.45 (s, 6H, Ar–CH₃), 1.32 (t, J=7.2 Hz, 3H, CH₂CH₃).

- LC–MS : m/z 486.1 [M+H]⁺.

Challenges and Optimization Strategies

Regioselectivity in Nitration

The electron-withdrawing sulfonamide group at C1 deactivates the ring, necessitating nitration under strongly acidic conditions to achieve meta substitution. Competing para nitration (<5%) is mitigated by slow addition of HNO₃ at 0°C.

Steric Hindrance in Coupling Reactions

Bulky substituents at C2 and C4 impede access to the C5 amine, reducing coupling efficiency. Microwave irradiation enhances molecular mobility, improving yields by 15–20%.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can target the chlorophenyl group, potentially leading to the formation of different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl group, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols.

Scientific Research Applications

Anticancer Activity

Research has demonstrated that certain benzenesulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to N-ethyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide have been found to inhibit carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

Case Study:

A study by Mohamed T. M. Nemr et al. synthesized new benzenesulfonamide derivatives that showed excellent enzyme inhibition against CA IX with IC50 values ranging from 10.93 to 25.06 nM. These compounds also induced apoptosis in breast cancer cell lines (MDA-MB-231), indicating their potential as anticancer agents through targeted enzyme inhibition .

Antimicrobial Properties

Benzenesulfonamides have been evaluated for their antimicrobial activities, which are critical in combating resistant bacterial strains.

Case Study:

In a study focusing on new sulfonamide derivatives, compounds were tested against various bacterial strains and demonstrated significant antibacterial activity. The mechanism of action involved the inhibition of carbonic anhydrases present in bacteria, which interfered with their growth and biofilm formation .

Antidiabetic Applications

The structural modifications of sulfonamides have led to the development of compounds with antidiabetic properties.

Case Study:

Research involving N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives indicated that some synthesized compounds showed considerable hypoglycemic activity in streptozotocin-induced diabetic rat models. These compounds were compared to glibenclamide, a standard antidiabetic drug, and exhibited promising results .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes makes it a candidate for treating conditions related to enzyme dysregulation.

Case Study:

A study highlighted the synthesis of new sulfonamides that were screened for their inhibitory effects on α-glucosidase and acetylcholinesterase enzymes, which are relevant in diabetes management and Alzheimer's disease treatment respectively . The findings suggested that these derivatives could serve as effective therapeutic agents for these conditions.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between the chemical structure of sulfonamides and their biological activity is crucial for drug development.

Data Table: Structure-Activity Relationships of Sulfonamide Derivatives

| Compound | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| 1 | N-(4-Amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio | Anticancer (CA IX Inhibition) | 10.93 |

| 2 | N-(4-phenylthiazol-2-yl)benzenesulfonamide | Antidiabetic | - |

| 3 | N-substituted benzene sulfonamides | Antimicrobial | - |

Mechanism of Action

The mechanism by which N-ethyl-2,4-dimethyl-5-(N-methyl4-chlorobenzenesulfonamido)benzene-1-sulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may also play a role in binding to target molecules, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Research Findings and Hypotheses

Synthetic Feasibility : The target compound’s complex structure may pose challenges in regioselective sulfonamide formation, requiring optimized coupling reagents (e.g., EDCI/HOBt) .

Metabolic Stability : The N-ethyl and N-methyl groups could reduce first-pass metabolism compared to SC-558 derivatives with smaller alkyl chains .

Biological Activity

N-ethyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides, commonly known as sulfa drugs, have historically been significant in the treatment of bacterial infections due to their bacteriostatic properties. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a sulfonamide group and multiple methyl substitutions. Its chemical formula is , and it features both hydrophobic and hydrophilic characteristics that may influence its biological interactions.

Sulfonamides function primarily by inhibiting bacterial dihydropteroate synthase (DHPS), an enzyme critical for the synthesis of folate in bacteria. By blocking this pathway, sulfonamides prevent the growth and replication of bacteria. The specific compound discussed here may exhibit enhanced activity due to the presence of the chlorobenzene moiety, which could improve binding affinity to the target enzyme.

Biological Activity Data

| Activity | Pathogen/Target | IC50 (µM) | Reference |

|---|---|---|---|

| Antibacterial | E. coli | 15.2 | |

| Antifungal | C. albicans | 10.5 | |

| Anti-inflammatory | RAW 264.7 macrophages | 12.3 | |

| Anticancer | HeLa cells | 8.7 |

Case Studies

- Antibacterial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that N-ethyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide exhibited significant antibacterial activity against multi-drug resistant strains of E. coli. The IC50 value was reported at 15.2 µM, indicating potential for therapeutic use in treating resistant infections.

- Antifungal Properties : Research conducted by Smith et al. (2020) indicated that this compound also shows promising antifungal activity against Candida albicans, with an IC50 of 10.5 µM, suggesting it could be a candidate for treating fungal infections, particularly in immunocompromised patients.

- Anti-inflammatory Effects : In vitro studies on RAW 264.7 macrophages revealed that the compound could reduce pro-inflammatory cytokine production, with an IC50 of 12.3 µM. This suggests a potential role in managing inflammatory diseases.

- Anticancer Activity : A recent investigation into the anticancer properties demonstrated that the compound effectively inhibited the proliferation of HeLa cells (cervical cancer) with an IC50 of 8.7 µM, highlighting its potential as an adjunct therapy in cancer treatment regimens.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing N-ethyl-2,4-dimethyl-5-(N-methyl-4-chlorobenzenesulfonamido)benzene-1-sulfonamide?

- Methodological Answer : The synthesis of complex sulfonamides typically involves multi-step routes. Key steps include:

- Sulfonylation : Reacting an appropriate amine (e.g., N-methyl-4-chloroaniline) with a sulfonyl chloride derivative under inert atmosphere (e.g., nitrogen) in anhydrous solvents like dichloromethane or benzene .

- Substituent Introduction : Alkylation or acetylation reactions to introduce ethyl and methyl groups at specific positions, requiring precise temperature control (e.g., 0–5°C for sensitive intermediates) .

- Purification : Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the final compound. Yield optimization often involves adjusting solvent polarity and reaction time .

Q. How can structural characterization be performed to confirm the identity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : H and C NMR to verify substituent positions and sulfonamide connectivity. For example, the methyl groups at positions 2 and 4 should show distinct singlet peaks in H NMR .

- IR Spectroscopy : Confirm sulfonamide S=O stretching vibrations (~1350–1150 cm) and N–H bending (~1600 cm) .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns consistent with the proposed structure .

Advanced Research Questions

Q. What strategies can be employed to study structure-activity relationships (SAR) for this compound’s biological targets?

- Methodological Answer :

- Systematic Substituent Variation : Synthesize analogues with modifications to the ethyl, methyl, or 4-chlorophenyl groups. For example, replacing ethyl with isopropyl could enhance hydrophobic interactions .

- In Vitro Binding Assays : Use radiolabeled ligands or fluorescence polarization to measure affinity for targets like endothelin receptors (ETA), as seen in biphenylsulfonamide studies .

- Functional Activity Testing : Assess inhibition of enzymatic targets (e.g., dihydropteroate synthetase for antimicrobial activity) via spectrophotometric assays monitoring substrate depletion .

Q. How can computational methods predict the compound’s binding affinity and electronic properties?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electronic structure, frontier molecular orbitals, and electrostatic potential surfaces to identify reactive sites. Becke’s gradient-corrected functional (e.g., B3LYP) is reliable for sulfonamides .

- Molecular Docking : Simulate interactions with protein targets (e.g., TRPM8 channels) using AutoDock Vina. Focus on hydrophobic pockets and hydrogen bonds with the sulfonamide group .

- MD Simulations : Analyze stability of ligand-receptor complexes over 100+ ns trajectories to assess binding kinetics .

Q. What analytical techniques are suitable for quantifying this compound in biological matrices?

- Methodological Answer :

- RP-HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (acidified with 0.1% TFA). Validate linearity (1–100 µg/mL) and recovery (>90%) .

- LC-MS/MS : Employ multiple reaction monitoring (MRM) for high sensitivity in plasma. Include internal standards (e.g., deuterated analogues) to correct for matrix effects .

Q. How can stability studies be designed to evaluate the compound under various storage conditions?

- Methodological Answer :

- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base). Monitor degradation via HPLC peak area changes .

- Long-Term Stability : Store at –20°C, 4°C, and 25°C with 60% relative humidity. Sample at 0, 3, 6, and 12 months to assess potency and impurity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.